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Compound Name: aurovertin
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of aurovertin's binding to the beta
subunit of F-type ATP synthase (ATPase), a critical enzyme in cellular energy metabolism.
Aurovertin, a mycotoxin produced by the fungus Calcarisporium arbuscula, acts as a potent,
non-competitive inhibitor of ATPase, exhibiting a more pronounced effect on ATP synthesis
than on its hydrolysis. Understanding the intricacies of this interaction is paramount for the
development of novel therapeutics targeting cellular bioenergetics, a field of growing
importance in oncology, neurology, and metabolic diseases.

The Binding Site and Key Molecular Interactions

Aurovertin targets the F1 catalytic portion of the ATPase complex, specifically binding to its 3
subunits.[1] X-ray crystallography studies of the bovine mitochondrial F1-ATPase have
revealed that aurovertin B binds to two of the three (3 subunits, designated BTP and BE, within
a cleft situated between the nucleotide-binding domain and the C-terminal domain.[2][3] The
third 3 subunit, BDP, which is occupied by ADP, does not bind aurovertin as its binding pocket
is incomplete and inaccessible.[3][4]

The binding of aurovertin is stabilized by a network of interactions with key amino acid
residues. A pivotal residue in this interaction is B-Arginine 412 (in bovine F1-ATPase), which
has been confirmed through mutational studies to be essential for aurovertin binding.[2] The
equivalent residue in E. coli F1-ATPase is 3-Arginine 398.[5] This arginine residue is believed
to form a specific charged donor-acceptor hydrogen bond with the 7-hydroxyl group of
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aurovertin.[5] The aurovertin B molecule bound to the TP subunit also interacts with o-
Glutamate 399 in the adjacent aTP subunit, further stabilizing the complex.[2] In contrast, the
aurovertin molecule in the BE subunit is positioned too far from the corresponding residue in
the aE subunit to form a similar interaction.[2]

The binding of aurovertin does not directly overlap with the nucleotide-binding site, which is
consistent with its uncompetitive mode of inhibition.[6] Instead, aurovertin appears to lock the
catalytic interfaces in an open conformation, thereby preventing the conformational changes
necessary for the cyclic interconversion of the catalytic sites, a cornerstone of the binding
change mechanism of ATP synthesis.[2]

Quantitative Binding and Inhibition Data

The interaction of aurovertin with the F1-ATPase 3 subunit has been quantified through
various kinetic and binding studies. The inhibitor displays a higher affinity during ATP synthesis
compared to ATP hydrolysis, explaining its differential inhibitory effects.[7]
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Experimental Protocols
Isolation of F1-ATPase 3 Subunit

This protocol is adapted from the procedure for dissociating beef-heart mitochondrial F1-
ATPase.[8]

 Dissociation of F1-ATPase:
o Incubate purified beef-heart mitochondrial F1-ATPase in a solution containing 0.85 M LICl.

o Maintain the incubation on ice for a specified period to induce dissociation of the subunits.
ATP can be included to offer partial protection against inactivation.[8]

o Chromatographic Separation:

Load the dissociated F1-ATPase mixture onto a DEAE-cellulose chromatography column

o

pre-equilibrated with a suitable buffer.

The & subunit will not be adsorbed and will be present in the flow-through.

o

[¢]

Elute the 3 subunit from the column using a salt gradient.

The a and y subunits will remain bound to the column under these conditions.[8]

[¢]
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o Verification:

o Confirm the identity and purity of the isolated 3 subunit using SDS-PAGE and Western
blotting with an antibody specific for the 3 subunit.

o The isolated 3 subunit should exhibit no ATPase activity but should react with aurovertin,
leading to an enhancement of its fluorescence.[8]

Fluorescence Titration of Aurovertin Binding

This method is used to determine the dissociation constant (Kd) of aurovertin binding.[8]
e Preparation:

o Prepare solutions of the isolated F1-ATPase 3 subunit (or dissociated F1) at a known
concentration in a suitable buffer.

o Prepare a stock solution of aurovertin in ethanol.
e Measurement:
o In a fluorometer cuvette, add the protein solution.
o Titrate the protein solution with small aliquots of the aurovertin stock solution.
o After each addition, mix and allow the system to equilibrate.

o Measure the fluorescence enhancement of aurovertin at its characteristic excitation and
emission wavelengths. Aurovertin binding to the (3 subunit leads to a significant increase
in its fluorescence quantum yield.[8]

o Data Analysis:
o Plot the change in fluorescence intensity as a function of the aurovertin concentration.

o Fit the resulting binding curve to a suitable binding isotherm (e.g., the Hill equation or a
simple one-site binding model) to determine the dissociation constant (Kd).
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X-ray Crystallography of the F1-ATPase-Aurovertin
Complex

This protocol provides a general workflow for determining the crystal structure of the F1-
ATPase in complex with aurovertin.[4][6]

Crystallization of F1-ATPase:

o Grow crystals of bovine heart F1-ATPase using microdialysis in the presence of AMP-PNP
and ADP.[6]

Soaking with Aurovertin:
o Prepare an ethanolic solution of aurovertin B (e.g., 2 mM).

o Add the aurovertin solution to the crystallization solution outside the microdialysis button,
allowing the inhibitor to diffuse into the crystal.[6]

Cryo-protection and Data Collection:

o Transfer the aurovertin-soaked crystals to a cryo-protectant solution before flash-cooling
them in liquid nitrogen.

o Collect X-ray diffraction data from the frozen crystals using a synchrotron radiation source.

Structure Determination and Refinement:

o Solve the structure of the F1-ATPase-aurovertin complex using difference Fourier
analysis, with the known structure of F1-ATPase as a starting model.[4][6]

o Refine the atomic model against the experimental diffraction data to obtain the final
structure.

ATPase Activity Assay for Inhibition Studies

This protocol describes a method to measure the inhibitory effect of aurovertin on the ATP
hydrolysis activity of F1-ATPase.[10]
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¢ Reaction Mixture:

o Prepare a reaction buffer containing an ATP regenerating system (e.g., pyruvate kinase
and phosphoenolpyruvate) to maintain a constant ATP concentration.

o Add a known amount of F1-ATPase to the reaction mixture.
o Include varying concentrations of aurovertin to be tested.
e Initiation and Measurement:
o Initiate the reaction by adding a defined concentration of ATP.

o Monitor the rate of ATP hydrolysis by measuring the production of ADP or inorganic
phosphate over time. This can be done using a variety of methods, including
spectrophotometric assays coupled to NADH oxidation or colorimetric assays for
phosphate detection.

o Data Analysis:
o Determine the initial velocity of the reaction at each aurovertin concentration.

o Plot the enzyme activity as a function of the inhibitor concentration to determine the 1C50

value.

o To determine the inhibition constants (Ki and Ki'), perform the assay at various substrate
(ATP) and inhibitor concentrations and fit the data to the appropriate inhibition model (e.qg.,
mixed, non-competitive).

Visualizations
Signaling Pathway of Aurovertin Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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